Cloruro de 8-cloro-2-(5-etil-2-tienil)quinolina-4-carbonilo

Descripción general

Descripción

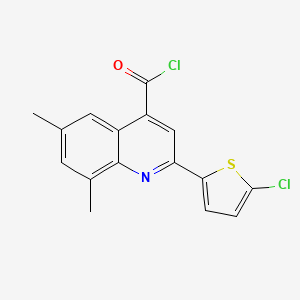

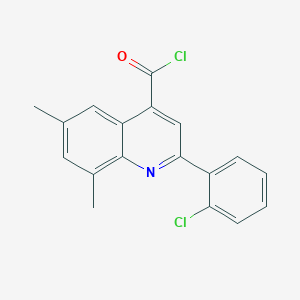

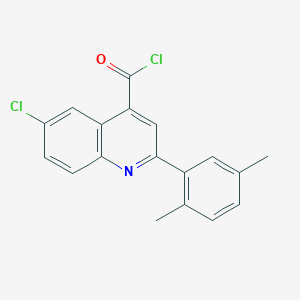

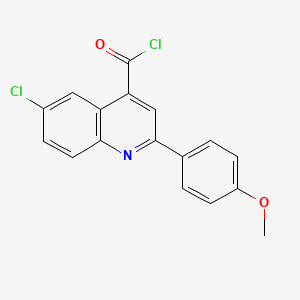

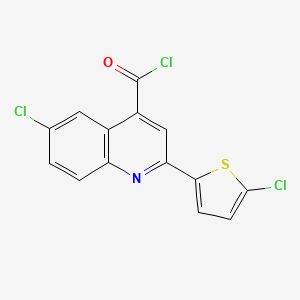

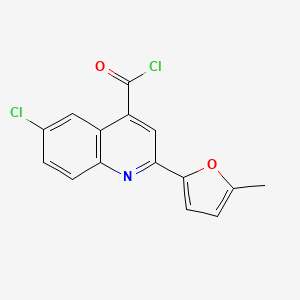

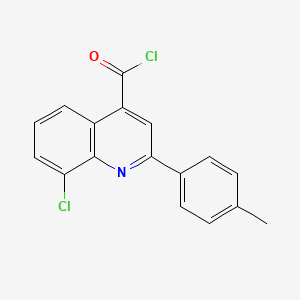

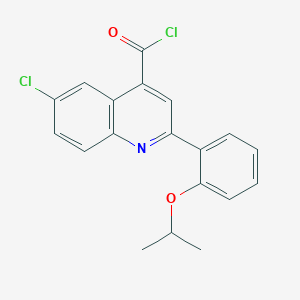

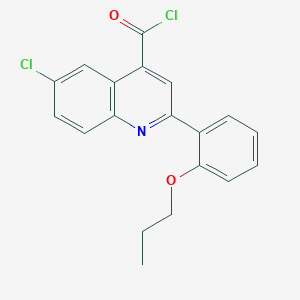

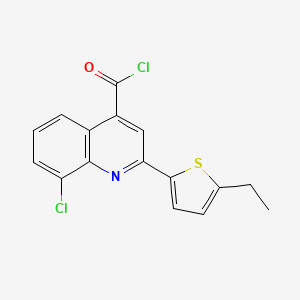

8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C16H11Cl2NOS and its molecular weight is 336.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Aplicaciones Anticancerígenas

El núcleo de quinolina de Cloruro de 8-cloro-2-(5-etil-2-tienil)quinolina-4-carbonilo es significativo en química medicinal debido a su presencia en varios compuestos farmacológicamente activos. Los derivados de quinolina se han estudiado por sus propiedades anticancerígenas . Este compuesto puede utilizarse en la síntesis de nuevos agentes anticancerígenos, con el potencial de dirigirse a líneas celulares específicas del cáncer con alta precisión.

Química Verde: Síntesis Sostenible

Las quinolinas son importantes en el desarrollo de procesos químicos más ecológicos y sostenibles . El compuesto en cuestión podría utilizarse en la investigación centrada en reacciones sin disolventes o como catalizador en rutas de síntesis respetuosas con el medio ambiente, contribuyendo al avance de la química verde.

Síntesis Orgánica: Formación de Compuestos Heterocíclicos

En química orgánica sintética, el compuesto puede servir como intermediario en la formación de compuestos heterocíclicos. Su estructura única permite la síntesis de moléculas complejas que son de interés en el desarrollo de nuevos materiales y productos químicos .

Química Industrial: Ciencia de Materiales

El derivado de quinolina puede aplicarse en la investigación de la ciencia de los materiales dentro de la química industrial. Puede utilizarse para desarrollar nuevos polímeros o recubrimientos con propiedades específicas, como una mayor durabilidad o resistencia a factores ambientales .

Farmacología: Descubrimiento de Fármacos

Debido al amplio espectro de actividades biológicas que exhiben los derivados de quinolina, este compuesto puede desempeñar un papel en los programas de descubrimiento de fármacos. Puede ser un ingrediente clave en la síntesis de moléculas con posibles efectos antibacterianos, antivirales o antiinflamatorios .

Química Analítica: Cromatografía

En química analítica, This compound podría utilizarse en el desarrollo de nuevos métodos cromatográficos o como estándar en espectrometría de masas para identificar y cuantificar otros compuestos .

Propiedades

IUPAC Name |

8-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NOS/c1-2-9-6-7-14(21-9)13-8-11(16(18)20)10-4-3-5-12(17)15(10)19-13/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKGYXOCKHNXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801189198 | |

| Record name | 8-Chloro-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160256-84-7 | |

| Record name | 8-Chloro-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420633.png)